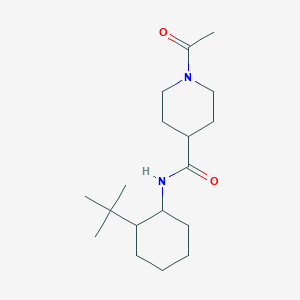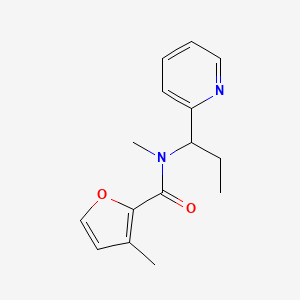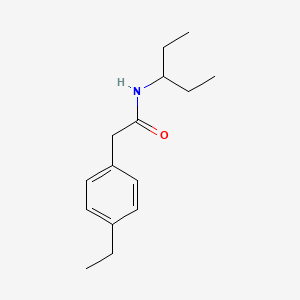![molecular formula C17H20FN3O2 B5442728 N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide](/img/structure/B5442728.png)
N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide, also known as FPhNVal, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of NMDA receptor antagonists and has been shown to modulate the activity of this receptor in different ways.
作用機序
N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site than the glutamate binding site and modulates the activity of the receptor in a different way. The compound has been shown to reduce the influx of calcium ions into the cell, which is a key event in the excitotoxicity cascade that occurs in different neurological disorders. N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has also been shown to modulate the activity of different signaling pathways, including the ERK1/2 and PI3K/Akt pathways, which are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has been shown to have several biochemical and physiological effects in different animal models. The compound has been shown to reduce the infarct volume and improve the neurological outcome in different models of stroke. N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has also been shown to reduce the secondary damage that occurs after traumatic brain injury and spinal cord injury. The compound has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, which are involved in the pathogenesis of different neurological disorders. N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has also been shown to have analgesic effects in different models of pain, including neuropathic pain and inflammatory pain.
実験室実験の利点と制限
N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has several advantages and limitations for lab experiments. The compound has been shown to have good bioavailability and brain penetration, which makes it suitable for in vivo studies. N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has also been shown to have a good safety profile, with no significant side effects reported in different animal models. However, the compound has some limitations, including the lack of selectivity for the NMDA receptor and the potential off-target effects on other receptors. The compound also has a short half-life, which requires frequent dosing in in vivo studies.
将来の方向性
N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has several potential future directions for research. The compound has been shown to have neuroprotective and analgesic effects in different animal models, but its potential therapeutic applications in humans are still unclear. Further studies are needed to determine the optimal dosage and administration route of N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide in different neurological disorders. The compound also needs to be tested in different animal models to determine its potential off-target effects and long-term safety profile. N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide can also be used as a tool compound to study the role of NMDA receptors in different physiological and pathological processes. Finally, the synthesis of N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide can be optimized to improve its yield and purity, which can facilitate its use in different research applications.
Conclusion:
In conclusion, N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide is a small molecule drug that has been extensively studied for its potential therapeutic applications in different neurological disorders. The compound has been shown to modulate the activity of NMDA receptors and has neuroprotective and analgesic effects in different animal models. N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has several advantages and limitations for lab experiments and has several potential future directions for research. Further studies are needed to determine the potential therapeutic applications of N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide in humans and to optimize its synthesis and use in different research applications.
合成法
The synthesis of N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 2-(2-fluorophenoxy)pyridine, which is then reacted with 3-bromomethyl-L-norvaline to give the desired compound. The synthesis of N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has been reported in several scientific publications, and the purity and identity of the compound have been confirmed using different analytical techniques.
科学的研究の応用
N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has been extensively studied for its potential therapeutic applications in different neurological disorders. The compound has been shown to modulate the activity of NMDA receptors, which are involved in several physiological processes, including learning and memory, synaptic plasticity, and pain sensation. N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide has been shown to have neuroprotective effects in different animal models of neurological disorders, including stroke, traumatic brain injury, and spinal cord injury. The compound has also been shown to have analgesic effects in different models of pain.
特性
IUPAC Name |
(2S)-2-amino-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-2-6-14(19)16(22)21-11-12-7-5-10-20-17(12)23-15-9-4-3-8-13(15)18/h3-5,7-10,14H,2,6,11,19H2,1H3,(H,21,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVSNIAVHJHTJV-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 7-methyl-3-oxo-5-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5442656.png)
![4-[(4-methylpyrimidin-2-yl)amino]-1-(3-phenylpropyl)pyrrolidin-2-one](/img/structure/B5442660.png)
![2-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5442668.png)
![3-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}benzoic acid](/img/structure/B5442672.png)



![7-acetyl-3-(butylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5442691.png)
![N-(2-furylmethyl)-4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5442694.png)

![5-[(3-acetylphenoxy)methyl]-N-(2-hydroxypropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5442709.png)
![N-{2-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5442710.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5442729.png)
![3-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}pyridin-2-amine](/img/structure/B5442733.png)